1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) is a chemical compound with a unique structure that includes a cyclopentane ring substituted with hydroxymethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) include other cyclopentane derivatives with different substituents. Examples include:
- 1,3-Cyclopentanediol, 5-[(acetyloxy)methyl]-4-methylene-, 1-acetate
- 1,3-Cyclopentanediol, 5-[(acetyloxy)methyl]-4-methylene-
Uniqueness
The uniqueness of 1,3-Cyclopentanediol, 5-(hydroxymethyl)-1-methyl-, (1S,3R,5R)-(9CI) lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
524011-36-7 |
---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(1S,3R,5R)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol |
InChI |
InChI=1S/C7H14O3/c1-7(10)3-6(9)2-5(7)4-8/h5-6,8-10H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
BUVYIHTUFFQYOQ-QYNIQEEDSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H](C[C@@H]1CO)O)O |
Kanonische SMILES |
CC1(CC(CC1CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.